molecular formula C28H28FN3O B11420723 1-(4-fluorophenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-fluorophenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11420723
M. Wt: 441.5 g/mol
InChI Key: YFHQPXDVKAKKJI-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a fluorophenyl group, a tetramethylphenyl group, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of a fluorophenyl group and a benzodiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C28H28FN3O

Molecular Weight

441.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28FN3O/c1-17-13-18(2)20(4)24(19(17)3)16-32-26-8-6-5-7-25(26)30-28(32)21-14-27(33)31(15-21)23-11-9-22(29)10-12-23/h5-13,21H,14-16H2,1-4H3

InChI Key

YFHQPXDVKAKKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)C)C

Origin of Product

United States

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